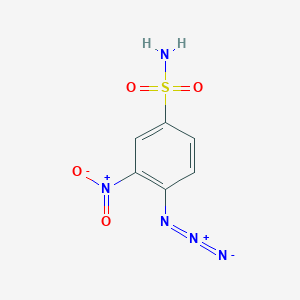

4-Azido-3-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

449790-50-5 |

|---|---|

Molecular Formula |

C6H5N5O4S |

Molecular Weight |

243.20 g/mol |

IUPAC Name |

4-azido-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H5N5O4S/c7-10-9-5-2-1-4(16(8,14)15)3-6(5)11(12)13/h1-3H,(H2,8,14,15) |

InChI Key |

NKYSKYNABUIXFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Contextualizing Sulfonamide Derivatives in Contemporary Chemical Sciences

Sulfonamides, compounds characterized by a sulfonyl group connected to an amine, represent a cornerstone of medicinal chemistry and chemical synthesis. researchgate.netsigmaaldrich.com Initially gaining prominence as the first class of effective antimicrobial agents, their applications have since expanded dramatically. researchgate.netsigmaaldrich.comechemi.com Today, sulfonamide derivatives are integral to the development of a wide array of therapeutics, including antiviral, anticancer, antidiabetic, and anti-inflammatory drugs. echemi.comdiva-portal.org Beyond their therapeutic roles, they are vital building blocks in synthetic chemistry, serving as precursors for a variety of pharmaceuticals. researchgate.netsigmaaldrich.com The sulfonamide moiety is a key feature in drugs designed to inhibit enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. sigmaaldrich.comechemi.comsigmaaldrich.com The adaptability of the sulfonamide scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties, thus ensuring its continued relevance in modern drug discovery. researchgate.netsigmaaldrich.com

Significance of Azide and Nitro Functional Groups in Chemical Probes and Synthetic Methodologies

The azide (B81097) (–N₃) and nitro (–NO₂) functional groups are powerful tools in the chemist's arsenal, each conferring distinct and highly valuable properties to a molecule, particularly in the realms of chemical probes and synthetic strategies.

The azide group is a high-energy moiety that, despite its reactivity, exhibits remarkable stability under physiological conditions, reacting with only a limited number of other functional groups. google.com This selective reactivity, or bioorthogonality, is the foundation of its widespread use in "click chemistry." google.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are exceptionally efficient reactions that form stable triazole linkages, ideal for labeling and conjugating biomolecules in complex biological environments. google.comnih.gov Furthermore, upon photolysis with UV light, aryl azides can generate highly reactive nitrene intermediates. molbase.comrsc.org This property is harnessed in photoaffinity labeling, a technique used to identify and map the binding sites of small molecules within their biological targets, such as proteins. rsc.orgnih.gov

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. This property significantly influences the reactivity of the molecule to which it is attached. In aromatic systems, the presence of a nitro group deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group also makes adjacent C-H bonds more acidic. As a synthetic intermediate, the nitro group is exceptionally versatile and can be reduced to form amines, which are fundamental building blocks in the synthesis of countless complex organic molecules, including pharmaceuticals and dyes. This dual role as a reactivity modulator and a synthetic precursor makes the nitro group a key component in a multitude of synthetic methodologies.

Research Trajectories and Academic Relevance of 4 Azido 3 Nitrobenzenesulfonamide

Strategic Approaches to the Benzenesulfonamide Core Synthesis

The construction of the sulfonamide backbone is a critical first step, with pathways typically starting from commercially available substituted benzenes. The choice of starting material dictates the subsequent steps required to install the azido (B1232118) and nitro functionalities.

Synthesis from Precursors such as 4-Chloro-3-nitrobenzenesulfonamide (B1329391)

A primary and direct route to the target compound's backbone involves the synthesis of 4-chloro-3-nitrobenzenesulfonamide. This precursor contains the chloro and nitro groups in the desired positions, setting the stage for the introduction of the azide group via nucleophilic substitution.

The synthesis of 4-chloro-3-nitrobenzenesulfonamide typically begins with 2-chloronitrobenzene. chemicalbook.com This starting material undergoes chlorosulfonation, a reaction where chlorosulfonic acid introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring. The reaction is generally heated to drive it to completion. chemicalbook.comresearchgate.net The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then treated with aqueous ammonia (B1221849) to convert the sulfonyl chloride into the desired sulfonamide (-SO₂NH₂). chemicalbook.com The crude product is often purified by recrystallization. chemicalbook.comresearchgate.net

Table 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

| Step | Reactants | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1. Chlorosulfonation | 2-Chloronitrobenzene | Chlorosulfonic acid | Heat (e.g., 100-120°C), 4-6 hours | 4-Chloro-3-nitrobenzenesulfonyl chloride |

This interactive table summarizes the typical reaction sequence for synthesizing the key precursor, 4-chloro-3-nitrobenzenesulfonamide.

Derivatization from 4-Aminobenzenesulfonamide

An alternative strategy begins with the widely available compound 4-aminobenzenesulfonamide, also known as sulfanilamide (B372717). nih.gov This pathway requires more steps, including the introduction of the nitro group and the conversion of the amino group into the azide.

A plausible, albeit multi-step, sequence is as follows:

Protection of the Amino Group: The highly activating amino group in sulfanilamide must first be protected to control the subsequent nitration step and prevent unwanted side reactions. This is commonly achieved by acetylation to form N-acetyl-4-aminobenzenesulfonamide.

Nitration: The protected compound is then nitrated. The acetylamino group directs the incoming nitro group to the position ortho to it (position 3), yielding N-acetyl-4-amino-3-nitrobenzenesulfonamide.

Deprotection: The acetyl group is then removed, typically by acid or base hydrolysis, to reveal the free amino group, yielding 4-amino-3-nitrobenzenesulfonamide.

Conversion to Azide: This intermediate, 4-amino-3-nitrobenzenesulfonamide, is now ready for the introduction of the azide moiety, as detailed in section 2.2.1.

This derivatization approach highlights the use of protecting groups to manage the reactivity of the aromatic ring during synthesis. researchgate.net

Introduction and Functionalization of the Azide Moiety

The introduction of the azide group is the defining step in the synthesis of this compound. This can be accomplished through two principal methods, depending on the precursor used.

Diazotization-Mediated Azide Introduction

This method is applicable when the precursor has an amino group at the 4-position, such as the 4-amino-3-nitrobenzenesulfonamide intermediate described in section 2.1.2. The process involves two key stages. organic-chemistry.org

First, the primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction, known as diazotization, converts the amino group into a diazonium salt (-N₂⁺Cl⁻). organic-chemistry.org Diazonium salts are highly versatile intermediates. organic-chemistry.org

Second, the resulting diazonium salt solution is treated with an azide source, most commonly sodium azide (NaN₃). tpu.ru The azide anion displaces the dinitrogen molecule (N₂), a very stable leaving group, resulting in the formation of the desired aryl azide. tpu.ru

Table 2: Diazotization-Mediated Azide Synthesis

| Stage | Reactant | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1. Diazotization | 4-Amino-3-nitrobenzenesulfonamide | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0-5 °C | 4-Diazonium-3-nitrobenzenesulfonamide salt |

This interactive table outlines the two-stage process for converting an amino group to an azide group via a diazonium intermediate.

Nucleophilic Substitution Reactions for Azide Incorporation

When starting with 4-chloro-3-nitrobenzenesulfonamide, the azide group is introduced via a nucleophilic aromatic substitution (SₙAr) reaction. In this mechanism, the azide anion (N₃⁻) acts as the nucleophile.

The benzene ring is sufficiently activated for this reaction by the presence of the electron-withdrawing nitro group, which is positioned ortho and para to the leaving group (the chloride atom). This positioning helps to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. The reaction is typically carried out by heating 4-chloro-3-nitrobenzenesulfonamide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov This method is often more direct than the diazotization route.

Management and Transformation of the Nitro Group

The nitro group is a critical feature of this compound, but it can also be transformed to create related derivatives. The most common transformation is its reduction to an amino group. masterorganicchemistry.com This conversion dramatically changes the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups: jsynthchem.com

Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This method is generally clean and efficient.

Metal-Acid Reduction: A classic method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst.

Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, its reactivity can be enhanced by using it in combination with transition metal complexes, such as those of nickel. jsynthchem.com

Reducing the nitro group of this compound would yield 4-azido-3-aminobenzenesulfonamide, a useful intermediate for further chemical modifications. The management of the nitro group is therefore a key strategy in expanding the chemical diversity of derivatives from the target compound. nih.gov

Table 3: Common Methods for Aromatic Nitro Group Reduction

| Method | Reducing Agents | Catalyst | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, PtO₂, Raney Ni | Pressurized H₂, solvent (e.g., ethanol, ethyl acetate) |

| Metal-Acid Reduction | Fe, Sn, or Zn | Hydrochloric Acid (HCl) | Aqueous/alcoholic solvent, often heated |

This interactive table summarizes various established methods for the chemical reduction of an aromatic nitro group to an amine.

An in-depth analysis of the synthetic approaches for this compound and its derivatives reveals a landscape of nuanced chemical strategies. This article delves into the specific methodologies for its synthesis, focusing on the reduction of the nitro group, the influence of this group on reaction pathways, optimization of reaction conditions, and advanced derivatization techniques.

Academic Applications of 4 Azido 3 Nitrobenzenesulfonamide in Chemical Biology Research

Photoaffinity Labeling Investigations of Biomolecular Interactions

Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules within complex biological systems. This method relies on a photoactivatable chemical probe that, upon irradiation with light, forms a highly reactive species capable of covalently cross-linking to its interacting biomolecules. 4-Azido-3-nitrobenzenesulfonamide serves as a valuable scaffold for the design of such probes.

Probing Protein-Ligand Binding Sites and Interactions

The sulfonamide group of this compound can be chemically modified to incorporate a ligand of interest, thereby creating a photoaffinity probe that can specifically target a particular protein. Upon binding of the ligand to its target protein, photoactivation of the azide (B81097) group generates a nitrene intermediate, which then forms a covalent bond with amino acid residues in close proximity to the binding site. This covalent capture allows for the subsequent isolation and identification of the binding site through techniques such as mass spectrometry. This approach has been instrumental in mapping the binding pockets of various proteins and understanding the molecular basis of ligand recognition.

| Application | Technique | Outcome |

| Mapping Drug Binding Sites | Photoaffinity Labeling with Mass Spectrometry | Identification of specific amino acid residues involved in drug-protein interactions. |

| Characterizing Allosteric Sites | Covalent modification of non-canonical binding sites | Elucidation of allosteric regulatory mechanisms. |

| Validating Computational Models | Experimental confirmation of predicted binding poses | Refinement of in-silico drug design strategies. |

Elucidating Enzyme Mechanisms (e.g., Dihydropteroate Synthase, Carbonic Anhydrase)

Photoaffinity probes derived from this compound have been particularly useful in studying the mechanisms of enzymes that recognize sulfonamides as substrates or inhibitors.

Dihydropteroate Synthase (DHPS): This enzyme is a key component in the folate biosynthesis pathway of many microorganisms and is the target of sulfonamide antibiotics. These drugs act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (pABA). Photoaffinity probes incorporating a sulfonamide moiety and an azido (B1232118) group can be used to covalently label the active site of DHPS. This allows for the identification of amino acid residues crucial for substrate binding and catalysis, providing valuable insights into the enzyme's mechanism and the structural basis of drug resistance.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are potent inhibitors of many CA isoforms. A carbonic anhydrase-directed photoaffinity reagent has been synthesized and utilized to specifically label and identify an intracellular form of carbonic anhydrase in the green alga Chlamydomonas reinhardtii. Photoderivatization of proteins in lysed cells resulted in the specific labeling of a 30 kD polypeptide, providing evidence for its identity as an intracellular CA.

| Enzyme | Application of Photoaffinity Labeling | Key Findings |

| Dihydropteroate Synthase | Active site mapping | Identification of residues involved in sulfonamide binding and catalysis. |

| Carbonic Anhydrase | Identification of isoforms | Discovery and characterization of a novel intracellular carbonic anhydrase. nih.gov |

Identification of Target Proteins in Complex Biological Systems

A significant challenge in drug discovery is the identification of the cellular targets of a bioactive small molecule. Photoaffinity probes based on this compound can be employed to "fish out" the binding partners of a compound from a complex mixture of proteins, such as a cell lysate. By attaching a reporter tag (e.g., biotin) to the probe, the covalently cross-linked protein-probe complexes can be enriched and subsequently identified by proteomic techniques. This strategy has been successfully used to deorphanize drugs and to uncover off-target effects that may contribute to a drug's efficacy or toxicity.

Development of Advanced Photoactivatable Chemical Probes

The chemical properties of this compound make it an excellent starting point for the development of sophisticated photoactivatable probes. Researchers have designed and synthesized probes with cleavable linkers, allowing for the release of the captured protein after its isolation. This facilitates downstream analysis, such as mass spectrometry-based protein identification. Furthermore, the incorporation of fluorophores or other imaging agents into the probe design enables the visualization of protein-ligand interactions within living cells, providing spatiotemporal information about these processes. The development of such advanced probes continues to expand the toolkit available to chemical biologists for dissecting complex biological systems.

Click Chemistry in Advanced Bioconjugation and Materials Science

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and materials. The azide group of this compound can readily participate in these reactions, making it a valuable building block for bioconjugation and materials science applications.

Functionalization of Biopolymers and Synthetic Polymers (e.g., Polynorbornene)

The surface functionalization of polymers is crucial for tailoring their properties for specific applications. For instance, attaching bioactive molecules to a polymer scaffold can create materials for drug delivery, tissue engineering, or biosensing. The azide group of this compound can be used to introduce a "clickable" handle onto a polymer backbone.

Polynorbornene: This synthetic polymer is known for its robust mechanical properties and ease of functionalization through ring-opening metathesis polymerization (ROMP). By incorporating monomers containing an alkyne group into the polynorbornene chain, the resulting polymer can be readily modified with azide-containing molecules, such as derivatives of this compound, via click chemistry. This allows for the covalent attachment of sulfonamide-based ligands or other functional groups to the polymer surface, creating materials with tailored biological or chemical properties. This approach has been used to create functionalized surfaces for studying cell adhesion or for the development of new biomaterials.

| Polymer | Functionalization Strategy | Resulting Material Properties |

| Polynorbornene | Click chemistry with azide-functionalized molecules | Surface with tailored bioactivity for cell interaction studies. |

| Biopolymers (e.g., peptides, nucleic acids) | Site-specific bioconjugation | Creation of well-defined bioconjugates for therapeutic or diagnostic applications. |

Modular Synthesis of Complex Molecular Architectures and Scaffolds

The concept of modular synthesis is central to the efficient construction of complex molecules from simpler, functionalized building blocks. Sulfonamides are a key functional group in many pharmaceuticals and bioactive molecules. nih.govnih.govacs.org Recent advances in synthetic methodology have focused on the modular synthesis of sulfonamides and related structures, such as β-ketosulfonamides and sulfondiimidamides. nih.govnih.gov

These modular approaches often utilize versatile building blocks that can be readily coupled to introduce diversity and complexity. researchgate.net A compound like this compound, with its distinct functional groups, represents a potential modular unit. The sulfonamide portion can act as a core scaffold, while the azide and nitro groups offer handles for further functionalization or impart specific properties to the final molecule. The synthesis of aryl sulfonamides can be achieved through various methods, including palladium-catalyzed chlorosulfonylation of arylboronic acids, which allows for the incorporation of diverse aryl groups. nih.gov

The azide group is particularly valuable for modular synthesis due to its ability to participate in highly efficient and specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward linkage of the this compound module to other molecular fragments containing an alkyne group. The nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and can also be chemically transformed into other functional groups, such as an amine, providing another point for diversification.

Integration into Peptide and Peptide Nucleic Acid (PNA) Synthesis Strategies

The incorporation of non-natural amino acids or modifying groups into peptides and peptide nucleic acids (PNAs) is a powerful strategy to enhance their stability, binding affinity, and biological activity. Aryl sulfonamides have been successfully integrated into peptide structures to create peptidomimetics with unique properties. researchgate.net The synthesis of such modified peptides can often be achieved using solid-phase peptide synthesis (SPPS) techniques.

This compound could be incorporated into a peptide or PNA sequence in several ways. For instance, the sulfonamide nitrogen could be part of the peptide backbone, or the entire molecule could be attached as a side-chain modification to an amino acid residue. The presence of the azide group provides a bioorthogonal handle for further modifications after the peptide or PNA has been synthesized. This allows for the attachment of labels, crosslinkers, or other functional moieties.

The synergistic combination of sulfonamides with PNAs has been explored in the development of antimicrobial agents. nih.gov The chemical modification of PNAs is an active area of research aimed at improving their therapeutic potential. nih.gov The introduction of a this compound moiety could offer a route to novel PNA conjugates with tailored properties for targeting specific RNA sequences. nih.gov

Design and Construction of Artificial Metalloenzymes and Hybrid Catalysts

Artificial metalloenzymes (ArMs) are hybrid catalysts that combine the reactivity of a synthetic metal complex with the selectivity and efficiency of a protein scaffold. nih.govnih.govwikipedia.org A common strategy for creating ArMs involves the covalent attachment of a metal cofactor to the protein. illinois.edu The azide-alkyne "click" chemistry is a powerful tool for this purpose. nih.govnih.gov

A protein can be genetically engineered to incorporate an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine. nih.govnih.gov This azide-modified protein can then be reacted with a metal complex that has been functionalized with an alkyne group via a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov This method allows for the site-specific incorporation of the metal catalyst into the protein scaffold. nih.govnih.gov

This compound could play a role in this strategy by serving as a reagent to introduce the azide functionality onto the protein scaffold or the metal cofactor's ligand. For example, the sulfonamide could be designed to react with a specific amino acid side chain, thereby anchoring the azido group at a desired location on the protein surface. This would then allow for the subsequent attachment of an alkyne-modified metal catalyst. The nitro group on the benzene (B151609) ring could also influence the electronic properties of the local environment within the artificial metalloenzyme's active site, potentially modulating its catalytic activity.

Table 2: Strategies for Anchoring Metal Cofactors in Artificial Metalloenzymes

| Anchoring Strategy | Description | Example |

| Covalent Attachment | The metal cofactor is covalently linked to the protein scaffold. wikipedia.org | Cysteine-maleimide chemistry, "click" chemistry. wikipedia.org |

| Supramolecular Anchoring | The cofactor is bound non-covalently to the protein, often through high-affinity interactions. wikipedia.org | Biotin-streptavidin interaction. wikipedia.org |

| Dative Bonding | The metal ion is directly coordinated by amino acid side chains within the protein. | Incorporation of metal-chelating unnatural amino acids. researchgate.net |

| Metal Substitution | A native metal ion in a metalloprotein is replaced with a different metal. | Replacing iron in a heme protein with a noble metal. mdpi.com |

Probe Development for Target Identification and Validation

Chemical probes are essential tools for identifying and validating new drug targets. sigmaaldrich.com These small molecules are designed to interact with specific proteins and often contain functionalities that allow for the detection and identification of these protein targets.

Creation of Trifunctional Probes for Interrogating Biological Systems

Trifunctional probes are sophisticated chemical tools that typically possess three key components: a reactive group for covalent modification of the target protein, a reporter tag (or a handle for its attachment) for detection and purification, and a recognition element that directs the probe to its target. sigmaaldrich.comnih.gov

A molecule like this compound contains functionalities that could be incorporated into the design of a trifunctional probe. The azide group serves as a versatile handle for "click" chemistry, allowing for the attachment of a reporter tag such as biotin (B1667282) or a fluorophore after the probe has bound to its target. sigmaaldrich.comnih.gov The nitroaromatic system can act as a photoaffinity labeling group. nih.govresearchgate.net Upon irradiation with UV light, aryl azides can form highly reactive nitrenes that can insert into nearby C-H or N-H bonds, leading to covalent crosslinking with the target protein. The sulfonamide moiety can be part of the recognition element, designed to bind to a specific protein target.

Table 3: Components of a Typical Trifunctional Probe

| Component | Function | Example Functional Groups |

| Recognition Element | Binds to the target protein. | Pharmacophore, ligand, or inhibitor scaffold. sigmaaldrich.com |

| Reactive Group | Forms a covalent bond with the target protein. | Aryl azide, benzophenone, diazirine (for photoaffinity labeling); electrophilic warheads. sigmaaldrich.comnih.gov |

| Reporter Handle | Allows for detection, visualization, or enrichment of the probe-target complex. | Alkyne or azide for "click" chemistry, biotin. sigmaaldrich.com |

Design of Reporter Group Labeled Inhibitors for Enzyme Studies

Reporter group labeled inhibitors are valuable tools for studying enzyme mechanisms and identifying active site residues. The reporter group provides a spectroscopic handle to monitor the binding of the inhibitor to the enzyme.

A closely related compound, 4-hydroxy-3-nitrobenzenesulfonamide, has been used as a reporter group labeled inhibitor for carbonic anhydrases. The nitro group in this molecule acts as a spectroscopic reporter, allowing for the study of its binding to the enzyme's active site.

The this compound scaffold shares key structural features with this known reporter group labeled inhibitor. The nitrobenzenesulfonamide core can serve as both the inhibitory moiety and the reporter group. The nitro group's electronic properties are sensitive to the local environment, and changes in its absorption spectrum upon binding to an enzyme can provide information about the binding event.

Furthermore, the presence of the azide group in this compound offers an additional layer of functionality. This azide can be used for covalent capture of the target enzyme through photoaffinity labeling, as described in the previous section. Alternatively, it can be used to attach other functionalities to the inhibitor, such as a fluorescent tag for imaging or an affinity tag for pull-down experiments, after the initial binding event has been characterized. This dual functionality makes this compound a potentially powerful tool for enzyme inhibitor studies.

Development of Bioactive Molecules for Research Applications

The compound this compound serves as a versatile scaffold in medicinal chemistry for the development of novel bioactive molecules. Its unique chemical architecture, featuring an azide group, a nitro group, and a sulfonamide moiety, provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.

Inhibitor Discovery and Structure-Activity Relationship (SAR) Studies

Benzenesulfonamide derivatives are a well-established class of compounds known to interact with various enzymes, most notably the carbonic anhydrases (CAs). The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of these enzymes, leading to their inhibition. The presence of the azido and nitro groups on the benzene ring of this compound allows for systematic modifications to explore the structure-activity relationships (SAR) of new inhibitors.

Researchers can synthesize a series of derivatives by reacting the azide group via "click chemistry" or by modifying the nitro group. These derivatives are then tested for their inhibitory activity against different CA isoforms. Such studies help in understanding how different substituents and their positions on the benzenesulfonamide core influence the binding affinity and selectivity towards specific enzyme targets. For instance, the introduction of various moieties through the azide handle can probe different regions of the enzyme's active site, leading to the identification of more potent and selective inhibitors.

| Compound Class | Target Enzyme | Key Findings |

| Benzenesulfonamides | Carbonic Anhydrases (CAs) | The sulfonamide moiety is crucial for binding to the zinc ion in the active site. |

| 4-Azaheterocycle benzenesulfonamide derivatives | Microtubules | Showed significant cytotoxicity against various human cancer cell lines. sigmaaldrich.com |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | Displayed potent and selective inhibition, with potential applications in diseases like cancer and diabetes. nih.gov |

Contributions to the Synthesis of Potential Research Candidates in Oncology

The sulfonamide scaffold is a component of several clinically used anticancer drugs. In the context of oncology research, this compound can be utilized as a starting material for the synthesis of compounds targeting cancer-related enzymes. For example, certain isoforms of carbonic anhydrase, such as CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. Developing selective inhibitors for these isoforms is a key strategy in anticancer drug discovery.

The azide group of this compound offers a convenient handle for attaching various molecular fragments that can enhance the compound's interaction with the target enzyme or improve its pharmacokinetic properties. The nitro group can also be chemically modified or may contribute to the biological activity of the final compounds. Research in this area focuses on designing and synthesizing derivatives that exhibit high potency and selectivity for tumor-associated CA isoforms, potentially leading to new therapeutic candidates for cancer research.

| Compound Series | Cancer-Related Target | Notable Outcomes |

| 1-Sulfonyl indolines | Microtubules | The most potent compounds demonstrated significant cytotoxicity against HCT116, PC3, HepG2, and SK-OV-3 cancer cell lines. sigmaaldrich.com |

| Benzenesulfonamides with s-triazine linkers | Carbonic Anhydrase IX | Designed as selective inhibitors with potential as anticancer agents. nih.gov |

| 1,2,4-Triazine sulfonamide derivative | Colon Cancer Cells | Induced apoptosis through both intrinsic and extrinsic pathways. researchgate.net |

Studies on Antimicrobial Efficacy in Research Settings

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial and antifungal compounds. The structural features of this compound make it an interesting starting point for the synthesis of novel antimicrobial agents.

| Derivative Class | Target Microorganisms | Key Research Findings |

| Azo-compounds | Staphylococcus aureus, Listeria monocytogenes | Certain derivatives showed high activity, with MIC100 values as low as 4 μg/mL. nih.gov |

| Phenyl-diazenyl phenols | Gram-positive bacteria | The presence of hydroxyl groups was found to be essential for antimicrobial activity. nih.gov |

Computational and Theoretical Studies on 4 Azido 3 Nitrobenzenesulfonamide

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are essential for exploring the intrinsic properties of a molecule, including its electronic structure and reactivity. These calculations can predict the course of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

For molecules containing an azide (B81097) group, such as 4-Azido-3-nitrobenzenesulfonamide, DFT studies are critical for understanding their participation in reactions like 1,3-dipolar cycloadditions. researchgate.net These studies map out the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. cuny.edu Calculations can determine whether a reaction proceeds through a one-step mechanism with an asynchronous transition state or a multi-step pathway. researchgate.net For sulfonamide derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to correlate computed structural and spectroscopic data with experimental findings. nih.govresearchgate.net By optimizing the geometries of reactants, transition states, and products, researchers can calculate activation barriers and reaction energies, which explain the regioselectivity and stereochemistry of the products formed. researchgate.net

Table 1: Representative Parameters from DFT Studies on Related Sulfonamide Compounds

| Parameter | Description | Typical Focus of Study | Reference |

|---|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines reaction feasibility and rate; predicts regioselectivity in cycloaddition reactions. | researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and the electronic excitation energy of the molecule. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer, and donor-acceptor interactions within the molecule. | Elucidates intramolecular interactions and the stability arising from hyperconjugation. | nih.gov |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks. | Used to confirm the formation of a target compound by comparing calculated spectra with experimental data. | nih.govnih.gov |

This table is illustrative, based on data from studies on functionally related molecules, to demonstrate the application of DFT.

The electronic properties of the substituent groups on the benzene (B151609) ring of this compound have a profound impact on its reactivity. The nitro (-NO₂) group is a strong electron-withdrawing group, while the azido (B1232118) (-N₃) group and the sulfonamide (-SO₂NH₂) group also influence the electron density distribution of the aromatic ring.

Quantum chemical calculations can quantify these effects. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atoms of the nitro and sulfonamide groups would be expected to be highly electron-rich, while the aromatic protons and the sulfonamide nitrogen would be relatively electron-poor. Global reactivity indices such as electronegativity (χ), hardness (η), and electrophilicity (ω) can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov These parameters are crucial for predicting how the molecule will interact with other reagents. For example, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. These electronic effects are key determinants of both the rate and selectivity of its chemical reactions. cuny.edu

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides insights into electronic structure and reactivity, molecular modeling and dynamics simulations focus on the physical movements and interactions of atoms and molecules over time. These techniques are invaluable for understanding how a compound like this compound behaves in a biological environment.

The three-dimensional shape (conformation) of this compound is critical for its ability to interact with biological targets. Molecular modeling techniques, using force fields, can predict the most stable conformations of the molecule by calculating the potential energy associated with different arrangements of its atoms. Key conformational features include the rotational barriers around the sulfur-carbon and sulfur-nitrogen bonds of the sulfonamide group. These conformations determine how the functional groups are oriented in space, which is essential for fitting into the binding pocket of a target protein.

Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. unifi.itunime.it Given this precedent, a primary macromolecular target for this compound is likely a carbonic anhydrase isoform. harvard.edunih.gov

Molecular docking and molecular dynamics (MD) simulations are used to model the binding of inhibitors to these enzymes. nih.gov Docking predicts the preferred binding pose of the sulfonamide within the enzyme's active site, while MD simulations provide a dynamic view of the complex over time, revealing the stability of the interactions. mdpi.com

The canonical binding mode for sulfonamide-based CA inhibitors involves the deprotonated sulfonamide nitrogen coordinating directly to the catalytic Zn(II) ion in the active site. nih.gov The inhibitor also forms a network of hydrogen bonds with key active site residues, such as Thr199 and Thr200. unifi.it The benzene ring and its substituents (the "tail") extend towards the entrance of the active site, where they can form additional interactions with hydrophobic and hydrophilic residues, influencing the inhibitor's potency and isoform selectivity. unifi.it MD simulations can be used to calculate the binding free energy of the compound to the target, providing a theoretical estimation of its binding affinity. mdpi.comresearchgate.net

Table 2: Typical Interactions of Benzenesulfonamide Inhibitors with Carbonic Anhydrase II Active Site

| Interaction Type | Inhibitor Moiety | Key Active Site Residues | Significance | Reference |

|---|---|---|---|---|

| Coordination | Sulfonamide (-SO₂NH⁻) | Zn(II) ion, His94, His96, His119 | Primary anchoring interaction; essential for high-affinity inhibition. | nih.gov |

| Hydrogen Bonding | Sulfonamide (-SO₂) | Thr199 (hydroxyl and backbone amide) | Orients and stabilizes the inhibitor in the active site. | unifi.it |

| van der Waals / Hydrophobic | Benzene Ring | Val121, Val143, Leu198 | Contributes to binding affinity through non-polar interactions. | unifi.it |

| Variable Interactions | Ring Substituents (e.g., azido, nitro groups) | Residues at the rim of the active site (e.g., Gln92, Pro202) | Determines isoform selectivity and can enhance potency. | unifi.it |

This table summarizes common interactions observed in crystal structures and simulations of various benzenesulfonamide inhibitors with carbonic anhydrase II.

In Silico Design and Optimization of Derivatives

The insights gained from molecular modeling and simulation studies form the basis for the in silico design and optimization of novel derivatives. By understanding the structure-activity relationship (SAR) of how benzenesulfonamides bind to targets like carbonic anhydrase, computational chemists can propose modifications to the this compound scaffold to improve its properties. nih.gov

One established strategy is the "tail approach," where the core scaffold that binds to the zinc ion is kept constant, while the peripheral tail is modified to achieve better interactions with residues in the middle and outer regions of the active site. unifi.it This can lead to derivatives with enhanced potency or improved selectivity for a specific CA isoform (e.g., tumor-associated CA IX or XII over the ubiquitous CA I and II). researchgate.netmdpi.com For this compound, potential modifications could include:

Altering the substitution pattern on the benzene ring to optimize hydrophobic or hydrogen-bonding interactions.

Replacing the azido or nitro groups with other functional groups to fine-tune electronic properties and steric bulk.

Extending the molecule with linkers and new chemical moieties designed to interact with specific sub-pockets of the enzyme's active site.

These computationally designed derivatives can then be prioritized for chemical synthesis and biological evaluation, streamlining the drug discovery process and reducing the reliance on large-scale, empirical screening. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Virtual Screening for Potential Interaction Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is significantly faster and more cost-effective than traditional high-throughput screening. For a compound like this compound, virtual screening can help identify potential biological targets, thus elucidating its mechanism of action and potential therapeutic applications.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. nih.govarxiv.org Molecules from a database are computationally "docked" into the binding site of the protein, and their binding affinity is estimated using scoring functions. nih.gov For instance, in a study on 2,3-disubstituted-4(3H)-quinazolinones containing a benzenesulfonamide moiety, the Protein-Ligand ANT System (PLANTS) docking software was used to screen for potential inhibitors of the COX-2 enzyme. nih.gov This approach could similarly be applied to this compound to identify its potential protein interaction partners. The process involves preparing the 3D structure of the target protein and the ligand, performing the docking simulation, and then ranking the ligands based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the structure of a known active ligand (a molecule that binds to the target) as a template to find other molecules with similar properties. nih.gov Techniques such as pharmacophore modeling and shape similarity are common. nih.gov A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific target. This model is then used to search databases for compounds that match these features. nih.gov

The following table illustrates a general workflow for a virtual screening study that could be applied to this compound.

| Step | Description | Rationale |

| 1. Target Selection/Ligand Selection | For SBVS, a protein target of interest is chosen. For LBVS, a known active ligand is selected as a template. | To define the biological question and the basis for the computational screen. |

| 2. Database Preparation | A large library of small molecules is prepared for screening. This involves generating 3D conformers for each molecule. | To have a diverse set of molecules to test for potential binding. |

| 3. Docking (SBVS) or Similarity Search (LBVS) | In SBVS, each molecule is docked into the target's binding site. In LBVS, molecules are compared to the template based on shape or pharmacophore features. | To computationally predict the interaction between the small molecules and the target. |

| 4. Scoring and Ranking | Molecules are scored based on their predicted binding affinity (SBVS) or similarity to the template (LBVS) and ranked accordingly. | To prioritize the most promising candidates for further investigation. |

| 5. Hit Selection and Experimental Validation | The top-ranked molecules ("hits") are selected for experimental testing to confirm their activity. | To validate the computational predictions and identify true active compounds. |

Computational Approaches to Structure-Reactivity and Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov These models are valuable for predicting the properties of new, untested compounds and for optimizing the structure of a lead compound to enhance its desired effects.

For nitroaromatic compounds, QSAR models have been developed to predict their toxic effects. nih.gov These models often use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape. For example, the energy of the lowest unoccupied molecular orbital (ELUMO) has been identified as a key descriptor related to the mutagenicity of nitroaromatic compounds. nih.gov

Modern QSAR studies increasingly employ machine learning and deep learning algorithms to build predictive models. mdpi.comfrontiersin.org These approaches can handle large datasets and complex relationships between molecular structure and activity.

The general steps in a QSAR study are outlined in the table below:

| Step | Description | Example Descriptors for this compound |

| 1. Data Set Collection | A set of compounds with known activities or reactivities is compiled. | A series of sulfonamide derivatives with measured inhibitory concentrations (IC50) against a specific enzyme. |

| 2. Descriptor Calculation | Molecular descriptors are calculated for each compound in the dataset. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). | ELUMO, dipole moment, molecular surface area, number of hydrogen bond donors/acceptors. |

| 3. Model Development | A mathematical model is built to relate the descriptors to the observed activity/reactivity. This can involve statistical methods like multiple linear regression or machine learning algorithms. | A regression equation of the form: Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| 4. Model Validation | The predictive power of the model is assessed using statistical methods, often by splitting the data into training and test sets. | Cross-validation, calculation of R², and root mean square error (RMSE). nih.gov |

| 5. Prediction | The validated model is used to predict the activity of new, untested compounds. | Predicting the potential biological activity of novel derivatives of this compound. |

Predictive Studies on Chemical Transformations and Derivatization Efficiency

Computational chemistry can also be used to predict the outcomes of chemical reactions, including the transformations and derivatization of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure of molecules and predicting their reactivity. nih.govresearchgate.net

For example, DFT calculations can be used to:

Determine the most likely sites for electrophilic or nucleophilic attack: By calculating properties like the Fukui function or mapping the electrostatic potential, one can predict which atoms in the this compound molecule are most susceptible to reaction.

Calculate reaction energies and activation barriers: This information helps to predict the feasibility and rate of a potential chemical transformation. By comparing the energies of reactants, transition states, and products, chemists can design more efficient synthetic routes.

Predict the spectroscopic properties of potential derivatives: Theoretical calculations of NMR, IR, and UV-vis spectra can aid in the characterization of newly synthesized compounds by comparing the calculated spectra to experimental data. nih.govresearchgate.netnih.gov

The following table summarizes how computational methods can guide the chemical transformation and derivatization of this compound.

| Computational Method | Application | Predicted Outcome for this compound |

| Molecular Electrostatic Potential (MEP) Mapping | Identifies electron-rich and electron-poor regions of a molecule. | Predicts sites for electrophilic and nucleophilic attack, guiding the design of derivatization reactions. |

| Frontier Molecular Orbital (FMO) Analysis | Examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity. | The locations of the HOMO and LUMO can indicate the most likely sites for oxidation and reduction, respectively. |

| Transition State Theory Calculations | Calculates the energy barrier for a proposed reaction mechanism. | Determines the kinetic feasibility of a potential derivatization reaction, allowing for the selection of optimal reaction conditions. |

| Spectroscopic Predictions (NMR, IR) | Simulates the expected spectra of a proposed derivative. | Aids in the structural confirmation of newly synthesized compounds by comparing theoretical and experimental data. |

Future Perspectives and Emerging Research Directions for 4 Azido 3 Nitrobenzenesulfonamide

Advancements in Bioorthogonal Chemical Methodologies

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, stands to benefit significantly from advancements related to azido (B1232118) compounds. nih.gov The azide (B81097) group is a key player in this field due to its small size, stability, and unique reactivity in reactions like the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov These reactions allow for the precise labeling and tracking of biomolecules within a cellular environment. nih.gov

Future research will likely focus on developing new bioorthogonal reactions involving azides that offer faster kinetics, improved efficiency, and greater biocompatibility. The goal is to create a more extensive toolbox of chemical reactions that can be used to study complex biological processes in real-time and with minimal perturbation. nih.gov A novel approach called local drug activation utilizes bioorthogonal chemistry to concentrate and activate systemic small molecules at a specific site, such as a tumor, which has shown therapeutic benefits with minimal side effects in animal studies. nih.gov

Development of Next-Generation Chemical Probes with Enhanced Specificity and Sensitivity

Chemical probes are essential tools for understanding protein function and for drug discovery. nih.gov The development of next-generation probes with enhanced specificity and sensitivity is a major goal in chemical biology. nih.govscienceopen.com Azido-containing compounds, including derivatives of 4-azido-3-nitrobenzenesulfonamide, are valuable scaffolds for creating these sophisticated probes.

The "click chemistry" approach, particularly the CuAAC reaction, is a powerful method for modifying sulfonamide-based inhibitors to improve their activity and selectivity. nih.gov Researchers are designing probes that can be "clicked" onto reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, after they have bound to their target protein. nih.gov This strategy allows for more precise detection and identification of the target. The Chemical Probes Portal is a valuable resource that provides curated information on the quality and use of chemical probes, aiding researchers in selecting the best tools for their studies. chemicalprobes.orgchemicalprobes.orgnih.gov

Future efforts will concentrate on designing probes with even greater selectivity for their intended targets to minimize off-target effects. chemicalprobes.org Additionally, there is a push to develop probes for a wider range of protein targets, including those that have been historically difficult to study. scienceopen.comnih.gov

Integration into High-Throughput Synthesis and Screening Platforms

High-throughput synthesis and screening platforms are crucial for the rapid discovery of new bioactive compounds. The versatility of the azide group makes it well-suited for integration into these platforms. The ability to use click chemistry allows for the rapid generation of large libraries of diverse compounds from a common azido-containing precursor.

By combining automated synthesis with high-throughput screening assays, researchers can efficiently test thousands of compounds for their ability to modulate the activity of a specific biological target. This approach significantly accelerates the early stages of drug discovery and the identification of novel chemical probes. Future platforms will likely incorporate more sophisticated automation and data analysis tools to further streamline this process.

Exploration of Novel Catalytic and Material Science Applications

The unique chemical properties of azido compounds are also being explored for applications beyond biology. In material science, the high nitrogen content and energetic nature of some azido-containing molecules make them of interest as components in advanced energetic materials. rsc.orgmdpi.com For instance, the derivatization of azido compounds is being investigated to create high-performance primary explosives with tailored properties. rsc.org

In catalysis, the azide group can participate in a variety of chemical transformations. Researchers are investigating the use of azido-functionalized materials as catalysts or catalyst supports. The ability to precisely control the placement of azide groups on a surface or within a polymer matrix could lead to the development of new catalytic systems with enhanced activity and selectivity.

Multifunctional Compound Design for Complex Biological Systems

As our understanding of biological systems becomes more nuanced, there is a growing need for chemical tools that can probe multiple components or processes simultaneously. Multifunctional compounds, which incorporate several distinct chemical functionalities into a single molecule, are being designed to meet this challenge.

Derivatives of this compound can serve as a platform for creating such multifunctional probes. For example, a single compound could contain an azido group for bioorthogonal labeling, a sulfonamide moiety for targeting a specific enzyme, and a photo-activatable group for temporal control of its activity. The design of these complex molecules requires a deep understanding of structure-activity relationships and the interplay between different functional groups. Future research in this area will focus on developing rational design principles for creating sophisticated molecular tools to unravel the complexities of biological systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.